(1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
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Overview
Description
The compound “(1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol” is a complex organic molecule with multiple stereocenters and functional groups. This compound is characterized by its intricate structure, which includes cyclopropyl, cyclohexylidene, and indenyl groups, as well as tert-butyldimethylsilyloxy protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopropyl and cyclohexylidene rings, as well as the introduction of the tert-butyldimethylsilyloxy groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.
Aldol Condensation: Formation of the cyclohexylidene ring via aldol condensation reactions.
Silylation: Introduction of the tert-butyldimethylsilyloxy groups using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the silyloxy groups or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: LiAlH4, NaBH4.
Bases: NaOH, KOH, pyridine.
Acids: HCl, H2SO4.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while reduction of double bonds would yield saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(trimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
- (1S,4S,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-amine
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E,1S,4S)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32+,33+,34-,35+,36-,39+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-VWHDTGRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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